

Lasalocid: A Carboxylic Polyether Antibiotic - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis, has been a subject of extensive research due to its diverse biological activities.[1][2] Primarily utilized in the veterinary field as a coccidiostat for poultry and cattle, its unique ability to transport cations across lipid membranes has also made it a valuable tool in cell biology research.[2][3] More recently, its potential as an anticancer agent has garnered significant attention, with studies demonstrating its ability to induce apoptosis and autophagy in various cancer cell lines through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of Lasalocid, covering its core chemical and physical properties, mechanism of action, biosynthesis, and established applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development efforts.

Core Properties of Lasalocid

Lasalocid is a lipophilic molecule characterized by a polyether backbone and a terminal carboxylic acid group.[4] This structure is crucial for its ionophoretic activity.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C34H54O8	[4]
Molar Mass	590.8 g/mol	[4]
CAS Number	25999-31-9	[4]
Appearance	White crystalline solid	
Melting Point	114-119 °C	_
Solubility	Soluble in methanol, ethanol, acetone, and other organic solvents. Insoluble in water.	-

Toxicological Data

Species	Route	LD ₅₀ (mg/kg BW)	Reference
Mice	Oral	146	[1]
Rat	Oral	122	[1]
Chickens	Oral	71.5	[1]
Horses	Oral	21.5	[1]
Cattle	Oral	50	[1]

Mechanism of Action: An Ionophore

Lasalocid functions as an ionophore, a molecule that facilitates the transport of ions across lipid membranes.[2][5] Its carboxylic group and the oxygen atoms within its polyether structure create a cavity that can chelate cations. The exterior of the **Lasalocid**-cation complex is lipophilic, allowing it to diffuse across the cell membrane, thereby disrupting the natural ion gradients.[6] This disruption of ionic homeostasis is the primary mechanism behind its biological effects.[1]

Ion Selectivity and Transport

Lasalocid is known to transport a variety of monovalent and divalent cations, with a preference for divalent cations.[7] The formation of a "sandwich" complex, where two **Lasalocid** molecules enclose a divalent cation, is a key feature of its transport mechanism.

Antimicrobial and Coccidiostatic Activity

The primary application of **Lasalocid** is as a coccidiostat in poultry.[1][3] By disrupting the ion balance within the Eimeria parasite, **Lasalocid** leads to osmotic lysis and death of the organism.[1] **Lasalocid** also exhibits activity against Gram-positive bacteria.

Table of Minimum Inhibitory Concentrations (MICs)

Bacterial Species	MIC (μg/mL)	Reference
Staphylococcus aureus	4	[8]
Streptococcus pyogenes	2	[8]
Clostridium perfringens	1	
Escherichia coli	>128	[8]
Pseudomonas aeruginosa	>128	[8]

Biosynthesis of Lasalocid

Lasalocid is a polyketide natural product synthesized by the soil bacterium Streptomyces lasaliensis.[2][3] Its complex structure is assembled by a Type I polyketide synthase (PKS) system. The biosynthetic gene cluster for **Lasalocid** has been identified and characterized, revealing the enzymatic machinery responsible for its formation.[3][8]

The biosynthesis involves the sequential condensation of acetate, propionate, and butyrate units to form the polyketide chain.[9] Subsequent enzymatic modifications, including epoxidation and cyclization, lead to the final **Lasalocid** A molecule.[3][8]

Pharmacokinetics

Following oral administration in poultry, **Lasalocid** is absorbed and reaches peak blood concentrations within two hours, with a reported half-life of three hours.[1] It is widely

distributed in tissues and is primarily excreted in the feces after significant metabolism.[1]

Comparative Pharmacokinetic Parameters

Species	Cmax (µg/mL)	Tmax (h)	Bioavailability (%)	Reference
Chicken	4.4 (at 0 days withdrawal)	~2	36	[10][11]
Cattle	0.06 (kidney, 16h post-dose)	-	-	[12]
Swine	-	-	-	[3]

Applications in Research and Drug Development

Beyond its veterinary use, **Lasalocid** has emerged as a valuable tool in biomedical research, particularly in the field of oncology.

Anticancer Activity

Lasalocid has demonstrated cytotoxic effects against a range of cancer cell lines, including those of the prostate, colon, and breast.[13] Its anticancer activity is attributed to its ability to induce apoptosis and autophagy, often linked to the generation of reactive oxygen species (ROS).

IC₅₀ Values of **Lasalocid** Against Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
PC3	Prostate Cancer	1.4 - 7.2	[1][13]
SW480	Colon Cancer (Primary)	1.4 - 7.2	[1][13]
SW620	Colon Cancer (Metastatic)	6.1	[1]
HeLa	Cervical Cancer	-	[14]
L929	Fibrosarcoma	-	[14]

Modulation of Signaling Pathways

Recent studies have elucidated the molecular mechanisms underlying **Lasalocid**'s anticancer effects, highlighting its impact on critical cellular signaling pathways. Specifically, **Lasalocid** has been shown to inhibit the PI3K/AKT and activate the JNK/P38 MAPK pathways, leading to the downregulation of the transcription factor FOXM1, a key regulator of cell proliferation and survival.

Experimental Protocols Determination of Ionophore Activity using Synthetic Vesicles

This protocol describes a fluorescence-based assay to measure the transport of cations across the membrane of large unilamellar vesicles (LUVs) mediated by **Lasalocid**. The assay utilizes the fluorescent dye calcein, which is quenched by certain cations like Cu²⁺.

Materials:

- Calcein
- Desired phospholipids (e.g., POPC, POPE)
- Buffer (e.g., HEPES, Tris)

- Lasalocid stock solution (in ethanol or DMSO)
- Cation solution (e.g., CuCl₂)
- Triton X-100
- Fluorometer

Procedure:

- Prepare Calcein-loaded LUVs:
 - Prepare a lipid film by drying a solution of phospholipids in a round-bottom flask under a stream of nitrogen.
 - Hydrate the lipid film with a buffer containing calcein (e.g., 50 mM) by vortexing.
 - Subject the lipid suspension to several freeze-thaw cycles.
 - Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form LUVs.
 - Remove unencapsulated calcein by size-exclusion chromatography.
- Fluorescence Measurement:
 - Dilute the calcein-loaded LUVs in the assay buffer in a fluorometer cuvette.
 - Set the fluorometer to the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm and 515 nm, respectively).
 - Record the baseline fluorescence.
 - Add the cation solution to the cuvette and record the fluorescence over time. A slow decrease may be observed due to basal membrane permeability.
 - Add the Lasalocid stock solution and continue recording the fluorescence. A rapid decrease in fluorescence indicates ionophore-mediated transport of the cation into the

vesicles, leading to calcein quenching.

- At the end of the experiment, add Triton X-100 to lyse the vesicles and obtain the minimum fluorescence value (complete quenching).
- Data Analysis:
 - Normalize the fluorescence data and calculate the rate of cation transport.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] [7][15]

Materials:

- Mueller-Hinton Broth (MHB)
- Lasalocid stock solution
- Bacterial inoculum (adjusted to 0.5 McFarland standard)
- 96-well microtiter plates
- Incubator

Procedure:

- Prepare Lasalocid Dilutions:
 - Perform serial two-fold dilutions of the Lasalocid stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.
- Inoculate Plates:
 - o Dilute the standardized bacterial inoculum in MHB.

- Add the diluted inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
- Incubation:
 - Incubate the plates at 35-37°C for 16-20 hours.
- Determine MIC:
 - The MIC is the lowest concentration of Lasalocid that completely inhibits visible growth of the bacteria.

Western Blot Analysis of PI3K/AKT and MAPK Signaling

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the PI3K/AKT and MAPK signaling pathways in cells treated with **Lasalocid**.[13][16]

Materials:

- · Cell culture reagents
- Lasalocid
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-PI3K, anti-pI3K, anti-p-AKT, anti-AKT, anti-p-JNK, anti-pP38, anti-pP38, anti-pP38
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

Imaging system

Procedure:

- Cell Treatment and Lysis:
 - Culture cells to the desired confluency and treat with various concentrations of Lasalocid for the specified time.
 - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE and Transfer:
 - o Denature equal amounts of protein from each sample by boiling in sample buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane with TBST.

- Detection:
 - Incubate the membrane with a chemiluminescent substrate.
 - Capture the signal using an imaging system.
- Analysis:
 - Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Lasalocid remains a molecule of significant interest, bridging the gap between veterinary medicine and fundamental cell biology research. Its well-established role as a coccidiostat is complemented by its growing potential as an anticancer agent. The detailed understanding of its mechanism of action, biosynthesis, and effects on cellular signaling pathways provides a solid foundation for future research. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to further explore the multifaceted nature of this carboxylic polyether antibiotic. Continued investigation into Lasalocid and its analogs may unlock new therapeutic opportunities in both infectious diseases and oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sketchviz.com [sketchviz.com]
- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 5. Lasalocid induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. In vitro Assay to Evaluate Cation Transport of Ionophores PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. dokumen.pub [dokumen.pub]
- 11. scribd.com [scribd.com]
- 12. Reactive oxygen species in cancer: Current findings and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. youtube.com [youtube.com]
- 15. genscript.com [genscript.com]
- 16. pubcompare.ai [pubcompare.ai]
- To cite this document: BenchChem. [Lasalocid: A Carboxylic Polyether Antibiotic An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10765891#lasalocid-as-a-carboxylic-polyetherantibiotic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com